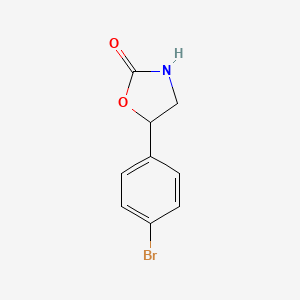

5-(4-Bromophenyl)-1,3-oxazolidin-2-one

描述

Structure

2D Structure

属性

IUPAC Name |

5-(4-bromophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGFASQLOPSRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategies for Oxazolidinones

Oxazolidinones are typically synthesized via cyclization reactions involving 1,2-aminoalcohols or their derivatives. The key challenge in the synthesis of 5-substituted oxazolidinones like 5-(4-Bromophenyl)-1,3-oxazolidin-2-one is the efficient formation of the oxazolidinone ring while introducing the 4-bromophenyl substituent at the 5-position.

Aminoalcohol Cyclization Methods

From β-Aminoalcohols: The oxazolidinone ring can be formed by cyclization of β-aminoalcohols using carbonyl sources such as phosgene, diphosgene, urea, or carbodiimidazole. This method involves intramolecular ring closure to form the oxazolidinone heterocycle.

Pd-Catalyzed Oxidative Carbonylation: Aminoalcohols can undergo Pd-catalyzed oxidative carbonylation to yield oxazolidinones efficiently.

Carboxylation and Mitsunobu Reaction: Enantiopure 5-substituted oxazolidin-2-ones can be synthesized from β-aminoalcohols by initial carboxylation with carbon dioxide, followed by intramolecular Mitsunobu cyclization.

Epoxy Ring Opening with Isocyanates

An alternative and widely used approach is the ring opening of epoxides (such as epichlorohydrin) with isocyanates, which acts as a [3+2] coupling reaction to form the oxazolidinone ring. This method is particularly useful for synthesizing N-aryl-oxazolidinones, which includes derivatives like this compound.

Specific Preparation Methods for this compound

Synthesis from N-Aryl Carbamates and Epichlorohydrin

A recent and efficient method involves the reaction of N-aryl carbamates with enantiopure epichlorohydrin under mild conditions using lithium hydroxide as a base at room temperature. This strategy was optimized for substrates including 4-bromo-substituted aryl carbamates, which are directly relevant to the preparation of this compound.

Reaction Scheme

- Step 1: Preparation of ethyl 4-bromophenylcarbamate by reacting 4-bromoaniline with ethyl chloroformate.

- Step 2: Reaction of the N-aryl carbamate with (R)- or (S)-epichlorohydrin in the presence of lithium hydroxide to form the oxazolidinone ring.

Optimization Data (Selected Entries)

| Entry | Base | Solvent | Temperature | Time (h) | Yield % (Oxazolidinone) | Recovery % (Carbamate) |

|---|---|---|---|---|---|---|

| 3 | t-BuOK | Acetonitrile | Room Temp | 24 | 29 | 58 |

| 10 | LiOH | Acetonitrile | Room Temp | 24 | No Reaction (NR) | 91 |

| 15 | LiOH | DMSO | Room Temp | 24 | 62 | 22 |

| 19 | LiOH | DMF | Room Temp | 24 | 65 | 23 |

This table demonstrates that lithium hydroxide in polar aprotic solvents like DMSO and DMF at room temperature provides the best yields for the synthesis of the oxazolidinone core.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N-Aryl Carbamate + Epichlorohydrin | N-aryl carbamate, (R)/(S)-epichlorohydrin, LiOH | Room temperature, DMSO/DMF, 24 h | Mild conditions, good yields, stereoselective | Requires preparation of carbamate precursor |

| Borane Reduction and Cyclization | N-Boc-L-phenylglycine, borane reagents, tert-butoxide | 0-25 °C reduction, then heating with catalyst | High stereoselectivity, well-established | Multi-step, requires borane reagents |

| Aminoalcohol Cyclization | β-Aminoalcohols, phosgene or equivalents | Various, often elevated temperatures | Direct ring formation from aminoalcohols | Use of toxic reagents (phosgene) |

化学反应分析

Types of Reactions

5-(4-Bromophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

- **Oxidation

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

生物活性

5-(4-Bromophenyl)-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and analgesic effects, supported by data tables and relevant research findings.

This compound is a member of the oxazolidinone class, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. The presence of the bromophenyl group enhances its reactivity and biological potential.

1. Antimicrobial Activity

Research indicates that oxazolidinones exhibit potent antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Streptococcus pneumoniae | 4 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable study demonstrated that this compound induces apoptosis in cancer cell lines such as MGC-803 through cell cycle arrest in the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 10.5 | Induction of apoptosis |

| A549 (Lung) | 12.3 | Cell cycle arrest |

| HeLa (Cervical) | 15.0 | Apoptosis and necrosis |

Molecular docking studies further indicated that the compound interacts with key proteins involved in cancer progression, such as COX-2 and Bcl-2, suggesting a multi-target mechanism of action .

3. Analgesic Activity

In analgesic studies, this compound was evaluated using the writhing and hot plate tests in mice. The results indicated significant pain relief compared to control groups.

| Test | Control Response (%) | Compound Response (%) |

|---|---|---|

| Writhing Test | 70 | 40 |

| Hot Plate Test | 60 | 30 |

The compound's analgesic effect is attributed to its ability to inhibit inflammatory pathways and modulate pain receptors .

Case Studies

Several case studies have highlighted the therapeutic potential of oxazolidinones:

- Antimicrobial Resistance : A study reported that derivatives of oxazolidinones showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in treating resistant infections.

- Cancer Treatment : In preclinical trials, oxazolidinone derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, emphasizing their therapeutic window .

科学研究应用

Medicinal Chemistry

This compound is explored for its potential as an antibiotic and anticancer agent . Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is crucial for developing new antibiotics targeting resistant bacterial strains .

Case Study: Anticancer Activity

A study evaluated various oxazolidinone derivatives against human cancer cell lines such as MGC-803 (gastric cancer) and NCI-H460 (lung cancer). Results indicated that certain derivatives exhibited significant cytotoxicity, with some compounds showing IC50 values lower than those of established drugs like cisplatin, suggesting their potential as novel anticancer agents .

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding how structural modifications affect biological activity. For instance, the introduction of specific functional groups has been shown to enhance the uptake and efficacy of oxazolidinones against Gram-positive and Gram-negative bacteria. This information is critical for designing more effective derivatives .

| Compound | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| 5-(4-Bromophenyl)-1,3-oxazolidin-2-one | Antibiotic | Varies | Bacterial strains |

| Derivative 4j | Anticancer | 3.82 - 17.76 | MGC-803, NCI-H460 |

Biochemical Studies

The unique structure of this compound allows it to interact with various biological macromolecules, making it a valuable tool in biochemical research. Its role in inducing apoptosis in cancer cells has been documented, demonstrating its potential mechanism of action in therapeutic applications .

Potential Industrial Applications

Beyond medicinal uses, this compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its reactivity makes it suitable for various industrial processes, including polymer production .

相似化合物的比较

Structural Analogs within the Oxazolidinone Family

Oxazolidinone derivatives with variations in substituents on the phenyl ring or oxazolidinone core demonstrate distinct physicochemical and biological properties:

Key Observations :

Comparison with Heterocyclic Analogs Bearing 4-Bromophenyl

Compounds with a 4-bromophenyl group but differing core heterocycles exhibit diverse biological activities:

Key Observations :

- 1,3,4-Oxadiazoles (e.g., IIIa, IIIb) show anti-inflammatory efficacy (~60%) comparable to indomethacin but with lower toxicity (severity index: 0.75 vs. 2.67) .

- Pyridazinones act as formyl peptide receptor (FPR) agonists, suggesting divergent therapeutic targets compared to oxazolidinones .

- Isoxazolones demonstrate receptor antagonism, highlighting the role of heterocycle geometry in modulating activity .

Pharmacological and Toxicity Profiles

- 1,3,4-Oxadiazole derivatives (IIIa, IIIb) exhibit lower severity indices (SI = 0.75–0.83) than indomethacin (SI = 2.67), indicating improved safety .

- C5a antagonist (Compound 4) showed favorable virtual screening scores for binding energy and pose ranking, suggesting low off-target effects .

Notes

Contradictions: While oxazolidinones and oxadiazoles both show anti-inflammatory activity, their mechanisms differ (enzyme inhibition vs. receptor modulation), complicating direct comparisons.

Data Gaps: Limited solubility and toxicity data for this compound necessitate further experimental validation.

Structural Insights : Substituent position (e.g., para-bromo) is critical for bioactivity across compound classes, as seen in FPR agonists and C5a antagonists .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(4-Bromophenyl)-1,3-oxazolidin-2-one, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis typically involves coupling the bromophenyl group to the oxazolidinone core via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, halogenated precursors (e.g., 4-bromophenyl isocyanate) can react with epoxides or amino alcohols under basic conditions. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., CuI for Ullmann-type couplings). Monitoring intermediates via TLC or HPLC ensures purity .

Q. How can X-ray crystallography resolve structural ambiguities in brominated oxazolidinones?

- Methodology : Single-crystal X-ray diffraction using SHELXL is ideal for determining bond lengths, angles, and stereochemistry. The bromine atom’s high electron density aids phasing, reducing data collection time. For challenging crystals (e.g., twinning), synchrotron radiation or cryocooling improves resolution. Refinement protocols should account for disorder in the bromophenyl ring .

Q. What analytical techniques are critical for purity assessment and structural validation?

- Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm for aromatic rings) to quantify impurities. NMR (¹H/¹³C, DEPT-135) confirms regiochemistry: the bromophenyl group’s deshielded protons appear as doublets (~7.5 ppm), while the oxazolidinone carbonyl resonates at ~175 ppm in ¹³C NMR. High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing bromine activates the phenyl ring for SNAr reactions. Kinetic studies (e.g., varying nucleophiles like amines or thiols in DMSO) quantify activation parameters. Computational modeling (DFT) predicts sites of electrophilic attack, while Hammett plots correlate substituent effects with reaction rates .

Q. What strategies address contradictory spectral data (e.g., unexpected NOEs in NMR or anomalous XRD results)?

- Methodology : Use multi-technique validation:

- NMR : Rotating-frame NOESY (rNOESY) distinguishes through-space interactions from spin diffusion.

- XRD : Re-refine data with alternative space groups or twin laws in SHELXL .

- LC-MS : Confirm sample homogeneity to rule out degradation .

Q. How can enantiomeric purity be ensured in chiral derivatives of this compound?

- Methodology : Employ chiral HPLC (e.g., Chiralpak IA column, hexane/IPA) or SFC with polar modifiers. X-ray crystallography or vibrational circular dichroism (VCD) assigns absolute configuration. For asymmetric synthesis, use Evans oxazolidinone auxiliaries or enzymatic resolution .

Q. What mechanistic insights underpin the compound’s bioactivity in antimicrobial assays?

- Methodology : Oxazolidinones inhibit bacterial ribosomes by binding to the 50S subunit. Comparative MIC assays (e.g., against S. aureus vs. E. coli) identify spectrum breadth. Docking studies (e.g., AutoDock Vina) map interactions with ribosomal proteins, while resistance studies (serial passage) track mutations in target genes .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for derivatives?

- Methodology :

- QSAR : Build regression models using descriptors like LogP, polar surface area, and Hammett σ values.

- MD Simulations : Assess binding stability in target proteins (e.g., 1.8 Å resolution PDB: 3DNU).

- ADMET Prediction : Use SwissADME or ADMETlab to optimize pharmacokinetics .

Q. What challenges arise in crystallizing brominated oxazolidinones, and how are they mitigated?

- Methodology : Bromine’s heavy atom effect aids phasing but may cause crystal packing issues. Screen crystallization conditions (e.g., vapor diffusion with ethanol/water) and additives (e.g., crown ethers). For twinned crystals, use TWINABS or merge datasets from multiple crystals .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 228.08 g/mol | |

| X-ray Resolution | 0.84 Å (typical for SHELXL-refined) | |

| HPLC Retention Time | 8.2 min (C18, 70% MeCN) | |

| ¹³C NMR (Carbonyl) | ~175 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。